molecular formula C20H19N5O3 B11195129 Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate

Cat. No.: B11195129
M. Wt: 377.4 g/mol
InChI Key: URZGJPDCZKLXGE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-C]pyridine moiety, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the imidazo[4,5-C]pyridine and benzoate ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization from ethanol or other suitable solvents to obtain the desired product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazo[4,5-C]pyridine rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)14-4-2-3-5-15(14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

URZGJPDCZKLXGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

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